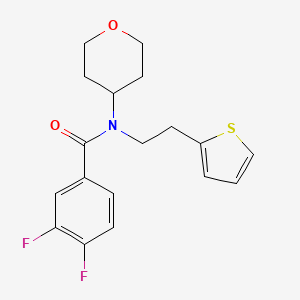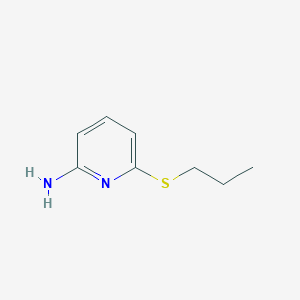![molecular formula C18H18ClF3N4OS B2410462 7-(2-Methoxyphenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1251590-40-5](/img/structure/B2410462.png)
7-(2-Methoxyphenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Methoxyphenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C18H18ClF3N4OS and its molecular weight is 430.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives and related compounds, emphasizing the compound's structural foundation. These synthesis efforts have yielded new compounds with potential applications in various fields, including medicinal chemistry. For instance, the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol led to the creation of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further to pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility and reactivity of these compounds in synthetic chemistry (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
The cytotoxic activities of pyrazolo[1,5-a]pyrimidine derivatives have been evaluated, showing potential for cancer research. For example, the synthesized compounds were tested in vitro for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, with certain derivatives displaying promising results. This area of research highlights the therapeutic potential of these compounds in treating various forms of cancer (Hassan, Hafez, & Osman, 2014).
Structure-Activity Relationship
Further studies have delved into the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives. By modifying substituents at different positions of the pyrazolo[1,5-a]pyrimidine framework, researchers have aimed to enhance the compounds' biological activities, including their interaction with biological targets such as receptors and enzymes. These studies provide insights into the molecular features critical for the compounds' efficacy and selectivity, paving the way for the design of more potent and selective therapeutic agents (Shiota et al., 1999).
Anticancer Agents
The novel synthetic methodologies and the evaluation of anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives highlight their potential as anticancer agents. Compounds synthesized using ultrasound-mediated one-pot, three-component synthesis have been evaluated for their anticancer activities against various human tumor cell lines, identifying derivatives with significant cytotoxic effects. This research underscores the potential of these compounds in developing new anticancer therapies (Tiwari et al., 2016).
Mechanism of Action
- For instance, the 2-methoxyphenyl isocyanate has been studied as a chemoselective multitasking reagent for protecting and deprotecting amino groups . While not identical to our compound, it shares some structural features. It demonstrates chemoselectivity, which suggests that our compound might also interact with specific functional groups.
Target of Action
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4OS/c19-13-5-4-12(18(20,21)22)10-14(13)24-16(27)11-28-17-23-7-6-15(25-17)26-8-2-1-3-9-26/h4-7,10H,1-3,8-9,11H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNSJHWXBQEGFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)
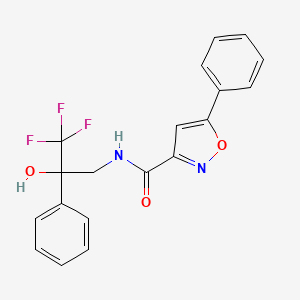
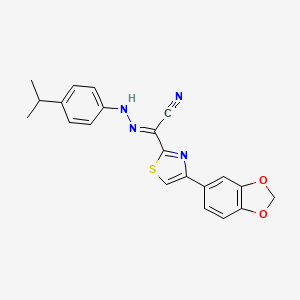
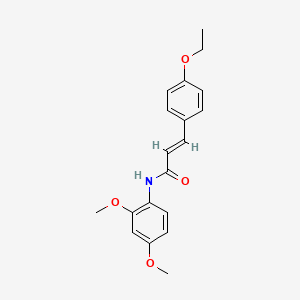
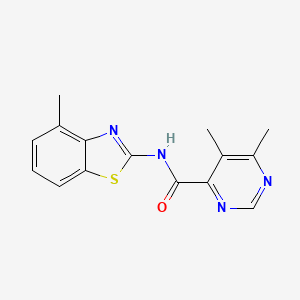
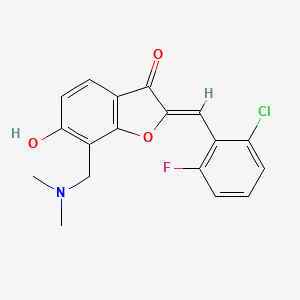
![N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2410389.png)
![2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2410392.png)
![Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate](/img/structure/B2410393.png)
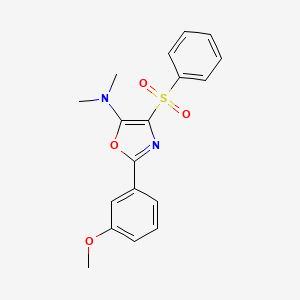
![(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2410398.png)
![2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2410399.png)
